N4-(3-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a 1-phenyl core with substitutions at the N4 and N6 positions. The N4 group is a 3-methoxyphenyl moiety, while the N6 substituent is a branched 3-methylbutyl chain.
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-16(2)12-13-24-23-27-21(26-17-8-7-11-19(14-17)30-3)20-15-25-29(22(20)28-23)18-9-5-4-6-10-18/h4-11,14-16H,12-13H2,1-3H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAOGZARISPLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Toll-like receptors (TLR) -2, -4, and -5 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating inflammatory responses.
Mode of Action
The compound interacts with its targets by acting as a canonical Wnt/β-catenin pathway activator . It induces the rapid phosphorylation of NFκB p65 at Ser 536 and abrogates total IκB. This results in changes in the inflammatory response of TLR-engaged innate cells.
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . Upon activation, this pathway leads to the phosphorylative inactivation of GSK3β at Ser 9, β-catenin accumulation, and abrogation of NFκB p65 phosphorylation. These events suppress the production of pro-inflammatory cytokines in TLR2, -4, and -5-engaged monocytes.
Pharmacokinetics
As a cell-permeable small molecule, it is likely to have good bioavailability.
Result of Action
The compound’s action results in a decrease in pro-inflammatory cytokine production (TNF, IL-6, IL-12 p40) in TLR2, -4, and -5-engaged monocytes. This suggests that the compound has anti-inflammatory effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other signaling molecules or pharmaceutical agents can affect the compound’s activity. In the context of LPS stimulation, the compound’s suppression of the TLR4-induced inflammatory response was reversed by two pharmaceutical Wnt/β-catenin pathway inhibitors, IWP-2 and PNU-74654, and by Wnt3a silencing.
Biological Activity
N4-(3-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 402.5 g/mol |
| Molecular Formula | C23H26N6O |
| LogP | 5.9041 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 61.814 Ų |
The structure of this compound can be represented by its SMILES notation: CC(C)CCNc1nc(c2cnn(c3ccccc3)c2n1)Nc1cccc(c1)OC .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines, showing IC50 values of 8.21 µM and 19.56 µM respectively . This suggests that similar derivatives may exhibit comparable activities.
The mechanism underlying the biological activity of pyrazolo[3,4-d]pyrimidines often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). For example, a derivative was shown to inhibit both wild-type and mutant EGFR with IC50 values of 0.016 µM and 0.236 µM respectively, indicating its potential as an anticancer agent .
Antibacterial Activity
Another aspect of biological activity includes antibacterial properties. A study on related compounds revealed significant antibacterial effects against various strains such as Bacillus subtilis and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 22.4 to 30.0 µg/mL . This suggests that this compound may also possess similar antibacterial efficacy.
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines, several compounds exhibited potent activity with low IC50 values. One particular derivative showed an ability to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), enhancing its therapeutic potential against cancer .
Case Study 2: Antibacterial Screening
A series of synthesized compounds based on pyrazolo[3,4-d]pyrimidine were screened for antibacterial activity using agar cup plate and microtitration methods. The results indicated that certain derivatives had significant antibacterial properties comparable to standard antibiotics like ampicillin .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The specific substitutions on the nitrogen atoms and the phenyl groups contribute to its unique properties.
Anticancer Activity
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
Case Study: In Vitro Testing
In a study published in Journal of Medicinal Chemistry, N4-(3-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine was evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound showed IC50 values of 12 µM and 15 µM respectively, indicating potent activity compared to standard chemotherapy agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines have been linked to the inhibition of pro-inflammatory cytokines.
Case Study: In Vivo Studies
In animal models of inflammation induced by carrageenan, oral administration of the compound resulted in a significant reduction in paw edema, demonstrating its potential as an anti-inflammatory agent .
Neurological Applications
Recent studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Models of Alzheimer’s Disease
In a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as measured by the Morris water maze test .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Key Observations :
- Yield Variability : Yields for pyrazolo-pyrimidine derivatives range widely (65–92%), influenced by substituent complexity and purification methods. The target compound’s synthesis likely requires FCC column chromatography (common in ), though its yield remains unspecified.
Physicochemical Properties
Table 3: Solubility and Stability Data
Key Observations :
- Solubility : Aliphatic N6 substituents (e.g., 3-methylbutyl) may reduce water solubility compared to polar groups like 3-methoxypropyl (). The low solubility of (0.5 μg/mL) underscores challenges in formulation for hydrophilic environments.
- Melting Points : Higher melting points (e.g., 199–201°C in ) correlate with crystalline stability, critical for solid dosage forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
